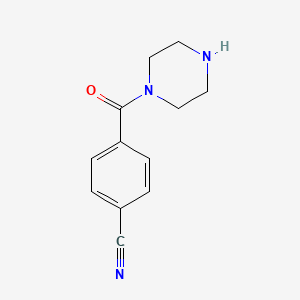

4-(Piperazine-1-carbonyl)benzonitrile

CAS No.:

Cat. No.: VC15752329

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 4-(piperazine-1-carbonyl)benzonitrile |

| Standard InChI | InChI=1S/C12H13N3O/c13-9-10-1-3-11(4-2-10)12(16)15-7-5-14-6-8-15/h1-4,14H,5-8H2 |

| Standard InChI Key | DIAXYBAIVPIEGQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)C#N |

Introduction

Chemical Identity and Structural Features

4-(Piperazine-1-carbonyl)benzonitrile (IUPAC name: 4-(piperazine-1-carbonyl)benzonitrile) is a small organic molecule with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.26 g/mol. The structure comprises a benzonitrile group (a benzene ring substituted with a nitrile group at the para position) linked via a carbonyl bridge to a piperazine ring. Piperazine, a six-membered heterocycle with two nitrogen atoms at opposite positions, confers basicity and hydrogen-bonding capacity, while the nitrile group introduces polarity and potential reactivity.

Structural Analogues and Related Derivatives

The patent literature describes closely related compounds, such as 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, which shares the piperazine-carboxamide motif . Similarly, PubChem entries for 4-(Piperazin-1-yl)benzonitrile hydrochloride (CID 2733994) and 4-({(2R,5S)-2,5-dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-yl}carbonyl)benzonitrile (CID 6102761) highlight the versatility of the piperazine-benzenecarbonitrile scaffold in drug discovery . These analogues demonstrate that substitutions on the piperazine ring or benzene core can modulate physicochemical and pharmacological properties.

Synthetic Methodology

The synthesis of 4-(Piperazine-1-carbonyl)benzonitrile can be extrapolated from protocols used for analogous piperazine-carboxamides. A representative route involves the coupling of a benzoic acid derivative with a piperazine amine using standard amide-bond-forming reagents.

Stepwise Synthesis

-

Preparation of 4-Cyanobenzoic Acid:

The benzonitrile precursor, 4-cyanobenzoic acid, is commercially available or synthesizable via nitration followed by cyanation of toluene derivatives. -

Activation of the Carboxylic Acid:

The carboxylic acid is activated using coupling agents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA) . -

Amide Coupling with Piperazine:

The activated intermediate reacts with piperazine in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) at room temperature or under mild heating. For example, in the synthesis of a related compound, 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid was coupled with 1-(cyclopropylcarbonyl)piperazine using HBTU and DIPEA, yielding the target amide in 77% yield .

Example Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 4-Cyanobenzoic acid | 10 mmol | Carboxylic acid |

| HBTU | 12 mmol | Coupling agent |

| Piperazine | 12 mmol | Amine |

| DIPEA | 24 mmol | Base |

| Acetonitrile | 50 mL | Solvent |

Procedure:

-

Suspend 4-cyanobenzoic acid in acetonitrile.

-

Add DIPEA and HBTU sequentially under nitrogen.

-

Introduce piperazine and stir at 18–25°C for 2–16 hours.

-

Purify via recrystallization or preparative HPLC.

Physicochemical Properties

Spectral Characterization

While direct spectral data for 4-(Piperazine-1-carbonyl)benzonitrile are unavailable, analogous compounds provide insights:

-

¹H NMR: Peaks for aromatic protons (δ 7.5–8.0 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (no direct proton signal) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 215.26 (MH⁺) .

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the nitrile and amide groups.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, given the labile amide bond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume